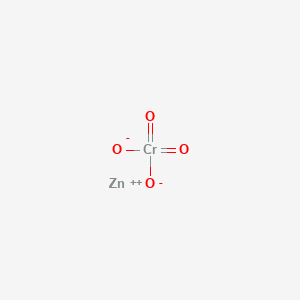

Zinkchromat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Zinc chromate is a chemical compound with the formula ZnCrO₄. It appears as a yellow-green crystalline solid or yellow powder. This compound is primarily used as a corrosion-resistant agent in industrial painting, particularly for coating iron and aluminum materials . It was extensively used in the aerospace and automotive industries during the 20th century due to its excellent anti-corrosive properties .

Wissenschaftliche Forschungsanwendungen

Zinc chromate has several scientific research applications:

Corrosion Resistance: It is widely used in chromate conversion coatings to enhance the corrosion resistance of zinc-plated substrates.

Pigments and Paints: Zinc chromate is used as a pigment in paints, varnishes, and linoleum manufacturing due to its bright yellow color and durability.

Metal Surface Treatment: It is employed in the treatment of metal surfaces to prevent rust and degradation.

Electroplating Intermediates: Zinc chromate is used in electroplating processes to improve the adhesion and longevity of coatings.

Wirkmechanismus

Target of Action

Zinc chromate, a chemical compound with the formula ZnCrO4, is primarily used as a coating over iron or aluminium materials . Its main targets are metallic surfaces, particularly those of iron and aluminium . The compound forms a protective layer on these surfaces, enhancing their corrosion resistance and adhesion properties .

Mode of Action

Zinc chromate interacts with its targets (metallic surfaces) through a process known as chromate conversion . This process involves treating the material with a chromate solution, often containing hexavalent chromium compounds . The chromate reacts with the zinc, forming a protective and complex film on the surface . This film serves as a barrier against corrosion, offering improved resistance in diverse environmental conditions .

Biochemical Pathways

While zinc chromate’s primary function is as a protective coating, it’s worth noting that zinc, as an element, plays a crucial role in numerous biological functions. Zinc is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . It is involved in various physiological processes, including cell cycle progression, immune functions, and many other physiological procedures . .

Pharmacokinetics

It is primarily used as an industrial coating . It’s important to note that zinc, as a trace element, is critical for numerous biological functions, and its imbalance has been linked to a variety of pathologies .

Result of Action

The primary result of zinc chromate’s action is the formation of a protective and complex film on the surface of metallic materials . This film enhances the corrosion resistance and adhesion properties of the coated surface . It is particularly effective in protecting aluminium and iron surfaces from corrosion .

Action Environment

Zinc chromate’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound offers improved resistance against corrosion in diverse environmental conditions . Concerns related to the environmental and health impacts of hexavalent chromium have led to the development and adoption of alternative coatings . Therefore, the choice of using zinc chromate as a coating may depend on regulatory standards and sustainability goals in the given environment .

Biochemische Analyse

Biochemical Properties

Zinc chromate does not directly participate in biochemical reactions. It is known that chromium, one of the components of zinc chromate, can interact with various biomolecules. Chromium toxicity can lead to physiological, biochemical, and ultra-structural alterations in plants .

Cellular Effects

The cellular effects of zinc chromate are primarily due to its chromium content. Chromium can cause a variety of adverse effects, including reduction of growth and biomass, chlorosis in young leaves, lowering of pigment content, disturbance of stomatal conductance, enzymatic function alteration, root cell damage, and ultra-morphological modification of roots .

Molecular Mechanism

It is known that chromium can interact with various biomolecules and exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

It is known that chromium can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that chromium can have toxic or adverse effects at high doses .

Metabolic Pathways

Zinc chromate does not directly participate in metabolic pathways. Chromium, one of the components of zinc chromate, can interact with various enzymes and cofactors .

Transport and Distribution

It is known that chromium can interact with various transporters and binding proteins .

Subcellular Localization

It is known that chromium can be directed to specific compartments or organelles .

Vorbereitungsmethoden

Zinc chromate can be synthesized through several methods:

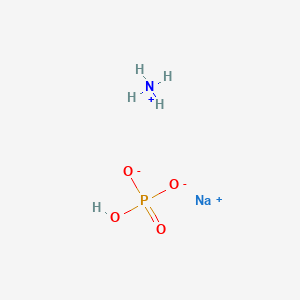

Cronak Process: This industrial method involves immersing zinc or zinc-plated metal in a solution of sodium dichromate and sulfuric acid for a few seconds.

Reaction of Zinc Oxide with Chromium Trioxide: In this method, zinc oxide reacts with chromium trioxide in an aqueous solution, forming zinc chromate and water.

Reaction of Potassium Chromate with Zinc Sulfate: Neutral potassium chromate reacts with zinc sulfate to form zinc chromate and potassium sulfate as a byproduct.

Analyse Chemischer Reaktionen

Zinc chromate undergoes various chemical reactions:

Oxidation-Reduction Reactions: Zinc chromate exhibits strong oxidizing properties and reacts with reducing agents.

Reaction with Acids: When zinc chromate is treated with acids, it can lead to the dissolution of zinc and the formation of chromic acid.

Formation of Complexes: Zinc chromate can form complexes with other metal ions, enhancing its corrosion-resistant properties.

Vergleich Mit ähnlichen Verbindungen

Zinc chromate is often compared with other chromate compounds such as potassium chromate and sodium chromate. While all these compounds serve as corrosion inhibitors, zinc chromate is particularly valued for its superior adhesion properties and effectiveness in forming protective coatings . Compared to red oxide primers, zinc chromate provides greater corrosion protection .

Similar Compounds

- Potassium chromate

- Sodium chromate

- Zinc dichromate

- Red oxide primer

Eigenschaften

CAS-Nummer |

13530-65-9 |

|---|---|

Molekularformel |

CrH2O4Zn |

Molekulargewicht |

183.4 g/mol |

IUPAC-Name |

dihydroxy(dioxo)chromium;zinc |

InChI |

InChI=1S/Cr.2H2O.2O.Zn/h;2*1H2;;;/q+2;;;;;/p-2 |

InChI-Schlüssel |

AQKPQGSTQZCUEV-UHFFFAOYSA-L |

SMILES |

[O-][Cr](=O)(=O)[O-].[Zn+2] |

Kanonische SMILES |

O[Cr](=O)(=O)O.[Zn] |

Color/Form |

Yellow prisms Lemon yellow powde |

Dichte |

3.43 at 68 °F (USCG, 1999) 3.40 g/cu cm 3.4 g/cm³ |

melting_point |

316 °C |

Key on ui other cas no. |

13530-65-9 37300-23-5 |

Physikalische Beschreibung |

Zinc chromate is an odorless yellow solid. Sinks in water. (USCG, 1999) Liquid; OtherSolid YELLOW CRYSTALLINE POWDER. |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Löslichkeit |

Sparingly soluble in water 3.08 g/100 g water Soluble in acid, liquid ammonia; insoluble in acetone Dissolves readily in acids Solubility in water: none |

Synonyme |

zinc chromate zinc chromate (H2Cr2O7), Zn salt (1:1) zinc chromate (H2Cr2O7), Zn salt (1:1), trihydrate zinc chromate (Zn2(CrO4)O), monohydrate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.